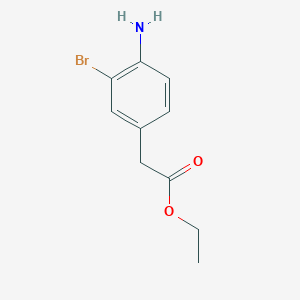

Ethyl 2-(4-amino-3-bromophenyl)acetate

カタログ番号 B2974996

CAS番号:

152362-31-7

分子量: 258.115

InChIキー: KGGLRUUIPVNGRB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

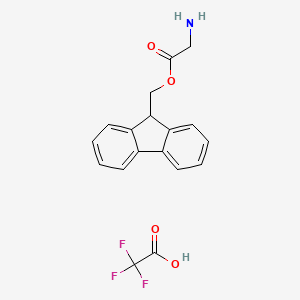

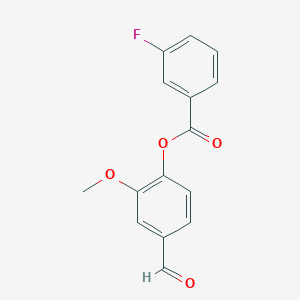

Ethyl 2-(4-amino-3-bromophenyl)acetate is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of phenylacetic acid, where an ethyl ester group is attached to the carboxyl group and a bromine atom is substituted at the 3rd position of the phenyl ring .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-amino-3-bromophenyl)acetate consists of a phenyl ring substituted with a bromine atom at the 3rd position and an amino group at the 4th position. An ethyl ester group is attached to the phenyl ring via an acetic acid moiety .科学的研究の応用

Synthesis and Characterization

- Synthetic Methods : Ethyl 2-(4-amino-3-bromophenyl)acetate and related compounds are synthesized through various methods for further chemical analysis and application. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with structural similarities, was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate using ammonium acetate in glacial acetic acid (Sapnakumari et al., 2014).

Crystal Structure Analysis

- X-Ray Crystallography : These compounds are often characterized using X-ray crystallography to understand their crystal structure and molecular arrangement. For example, ethyl 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate was studied for its crystal structure, which revealed insights into molecular linkages and hydrogen bonding patterns (Choi et al., 2007).

Antimicrobial Applications

- Potential Antimicrobial Agents : Derivatives of Ethyl 2-(4-amino-3-bromophenyl)acetate have been synthesized and characterized for their antimicrobial properties. For instance, synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents provide insights into the possible medical applications of these compounds (Doraswamy & Ramana, 2013).

Pharmacological Applications

- Anti-inflammatory Activity : Ethyl 2-(4-amino-3-bromophenyl)acetate derivatives have been synthesized and evaluated for their pharmacological activities, such as anti-inflammatory effects. For example, research on imidazo[1,2-a]pyrazine derivatives, which are structurally related, indicated potential anti-inflammatory activity (Abignente et al., 1992).

Advanced Materials and Chemical Reactions

- Chemical Reactions : Ethyl 2-(4-amino-3-bromophenyl)acetate is used in various chemical reactions, contributing to the development of new materials and compounds. For instance, the synthesis of ethyl (4-phenylphenyl)acetate through green Suzuki coupling reactions demonstrates the compound's role in facilitating advanced chemical processes (Costa et al., 2012).

特性

IUPAC Name |

ethyl 2-(4-amino-3-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGLRUUIPVNGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-amino-3-bromophenyl)acetate | |

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-aminophenylacetate (1.79 g, 10 mmol, 1 eq.) in MeCN (50 mL), N-bromsuccinimide (1.78 g, 10 mmol, 1 eq.) was added slowly. The mixture was stirred at r.t. for 72 hours. The reaction mixture was concentrated in vacuo. The residue was partitioned between water (50 mL) and Et2O (50 mL). The org. phase was washed with sat. aq. NaCl soln. (1×50 mL), dried over MgSO4, and concentrated in vacuo to give (4-amino-3-bromo-phenyl)-acetic acid ethyl ester as an orange oil. The product was used without further purification.

Citations

For This Compound

1

Citations

Stimulation of A 2A adenosine receptors (AR) promotes anti-inflammatory responses in animal models of allergic rhinitis, asthma, chronic obstructive pulmonary disease, and rheumatic …

Number of citations: 18

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)